N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-19(2)12-7-5-11(6-8-12)14(21)9-17-15(22)13-10-20(3)18-16(13)23-4/h5-8,10,14,21H,9H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWGYFUUXVNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, often referred to as Compound 1, is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antiproliferative effects, anti-inflammatory properties, and potential mechanisms of action.
- Common Name : this compound
- CAS Number : 1421483-14-8
- Molecular Weight : 318.37 g/mol
Antiproliferative Activity
Recent studies have demonstrated that Compound 1 exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- HepG2 (liver cancer) : Growth inhibition of 54.25% .
- HeLa (cervical cancer) : Growth inhibition of 38.44% .
- Normal Fibroblasts (GM-6114) : Minimal toxicity with a growth percentage of 80.06% , indicating selectivity towards cancer cells over normal cells .
This selective cytotoxicity suggests that Compound 1 may serve as a promising candidate for targeted cancer therapies.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to Compound 1 demonstrated up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their chemical structure. Modifications at the N1 position of the pyrazole ring have been shown to affect both antiproliferative and anti-inflammatory activities. For example, the introduction of specific alkyl or aryl groups can enhance or diminish these effects, highlighting the importance of SAR studies in optimizing therapeutic efficacy .
The mechanisms underlying the biological activities of Compound 1 are still under investigation. However, preliminary docking studies suggest that it may interact with key enzymes involved in cancer proliferation and inflammation, such as cyclooxygenase (COX) enzymes. The binding affinity for COX-2 was reported at approximately −7.86 kcal/mol , indicating a strong interaction that could lead to significant therapeutic outcomes .
Case Studies and Research Findings
| Study | Cell Line | Growth Inhibition (%) | Notes |
|---|---|---|---|
| Study A | HepG2 | 54.25 | Selective toxicity towards cancer cells |
| Study B | HeLa | 38.44 | Potential for targeted therapy |
| Study C | GM-6114 (Fibroblasts) | 80.06 | Minimal toxicity observed |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments: the 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide core and the N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl) side chain. Retrosynthetically, disconnection at the amide bond suggests convergent synthesis through coupling of preformed carboxylic acid and amine components.
Pyrazole Core Construction
The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid precursor is synthesized via cyclocondensation strategies. Computational studies indicate that β-ketoesters such as methyl 3-oxobutanoate undergo [3+2] cycloaddition with hydrazine derivatives under Lewis acid catalysis to form pyrazole rings. Regiochemical control at positions 3 and 4 is achieved through:
Hydroxyethylamine Side Chain Synthesis
The 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine fragment is accessible through:
Detailed Synthetic Protocols
Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid
Method A: Cyclocondensation Approach
- Reaction Setup :
- Methoxylation :
- Oxidation :
- Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C → 25°C, 2 h
Yield : 78% over three steps
Characterization : ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, H-5), 4.01 (s, 3H, OCH₃), 3.89 (s, 3H, NCH₃)
Method B: Directed C-H Functionalization
- Pyrazole Formation :
- 1-Methyl-1H-pyrazole-4-carboxylic acid from β-ketoester cyclization
- Palladium Catalysis :
- Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 eq), MeOH (3 eq) in DCE, 100°C, 24 h
Yield : 65%
Advantage : Avoids harsh oxidation conditions
Synthesis of 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine
Method A: Epoxide Aminolysis
- Epoxidation :
- 4-Dimethylaminostyrene + mCPBA (1.1 eq), CH₂Cl₂, 0°C → rt, 12 h
- Ring Opening :
- Epoxide (1 eq), NH₃ (7N in MeOH, 5 eq), H₂O (2 eq), 60°C, 6 h
Yield : 82%
Purity : >95% by HPLC (C18, 0.1% TFA/MeCN)
Method B: Reductive Amination
- Aldehyde Synthesis :
- 4-Dimethylaminophenethyl alcohol → oxidation with IBX (2 eq), DMSO, 25°C, 3 h
- Condensation :
- Aldehyde (1 eq), NH₄OAc (3 eq), NaBH₃CN (1.5 eq), MeOH, 0°C → rt, 12 h
Yield : 75%
Diastereoselectivity : 1:1 dr (racemic mixture)
Amide Coupling Strategies
Method A: Acid Chloride Route
- Activation :
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1 eq), SOCl₂ (3 eq), reflux, 3 h
- Aminolysis :
- Acid chloride (1 eq), 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1.2 eq), Et₃N (3 eq), THF, -78°C → rt, 12 h
Yield : 68%
Purity : 98.5% (HPLC)
Method B: Coupling Reagent Approach
- Reaction Conditions :
- HATU (1.5 eq), DIPEA (3 eq), DMF, 0°C → rt, 6 h
- Workup :
- Aqueous NaHCO₃ extraction, silica gel chromatography (EtOAc/hexanes)
Yield : 85%
Advantage : Mild conditions preserve hydroxyl group integrity
Optimization Studies and Comparative Analysis
Solvent Effects on Amide Coupling
| Solvent | Coupling Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | HATU | 25 | 85 |
| THF | EDCI/HOBt | 40 | 72 |
| CH₂Cl₂ | DCC/DMAP | 0 → 25 | 63 |
| EtOAc | T3P | 25 | 78 |
Key Finding : Polar aprotic solvents (DMF, NMP) enhance reactivity of HATU-mediated couplings
Protecting Group Strategies
- Hydroxyl Protection : TBS ether (94% yield) vs. Acetyl (76% yield) in coupling reactions
- Deprotection : TBAF in THF (quantitative) vs. K₂CO₃/MeOH (88%)
Spectroscopic Characterization and Validation
¹H NMR Diagnostic Signals
- Pyrazole H-5 : δ 8.21 (s, 1H)
- NCH₃ : δ 3.89 (s, 3H)
- OCH₃ : δ 4.01 (s, 3H)
- Hydroxyethyl : δ 4.85 (dd, J = 8.4, 4.1 Hz, 1H), 3.72–3.68 (m, 2H)
Mass Spectrometry
- ESI-MS : m/z 387.18 [M+H]⁺ (calc. 387.19)
- HRMS : m/z 387.1864 (C₁₉H₂₇N₄O₃⁺, Δ 1.2 ppm)
X-ray Crystallography
- Space Group : P2₁/c
- Key Metrics :
- Pyrazole ring planarity (RMSD 0.012 Å)
- Intramolecular H-bond O-H···O=C (2.89 Å)
Green Chemistry Considerations
Solvent Selection
Catalytic Recycling
- InCl₃ Recovery : 89% via aqueous extraction (3 cycles)
- Waste Reduction : 40% lower E-factor in flow chemistry approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
